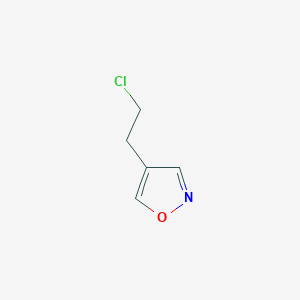
4-(2-Chloroethyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethyl)-1,2-oxazole is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a heterocyclic compound that contains both an oxazole ring and a chloroethyl group. The compound has been found to exhibit a range of biological activities, including antitumor and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Design
4-(2-Chloroethyl)-1,2-oxazole, as part of the oxazole ligands family, is significant in coordination chemistry. Oxazoline ligands have been utilized extensively as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands are notable for their versatility, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).
Synthesis of 2,4-Disubstituted Oxazoles
The molecule plays a role in the synthesis of various oxazole structures. For instance, 2,4-Oxazole is a structural motif in natural products. A notable synthesis method involves a [3+2] annulation between a terminal alkyne and a carboxamide, facilitated by a gold-catalyzed oxidation strategy. This synthesis is significant for creating diverse oxazole structures with varied functional groups (Luo, Ji, Li, & Zhang, 2012).
Functionalization and Coupling Reactions
4-(2-Chloroethyl)-1,2-oxazole is pivotal in the functionalization of oxazole positions using Suzuki coupling reactions. The molecule is effective in coupling with a range of aryl and heteroaryl boronic acids, leading to the synthesis of novel dioxazoles and other oxazole derivatives (Ferrer Flegeau, Popkin, & Greaney, 2006).
Photo-Oxidation and Reactivity Studies
Oxazole and its derivatives, including 4-(2-Chloroethyl)-1,2-oxazole, have been studied for their reactions with singlet oxygen. These studies are crucial in understanding the physicochemical properties and reactivity of oxazole in various biological and chemical processes (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Gold-Catalyzed Synthesis
The molecule is instrumental in the gold-catalyzed synthesis of complex, fully substituted, and functionalized 4-aminooxazoles. This method employs nucleophilic nitrenoid approaches to access the 1,3-N,O-dipole character in oxazoles, leading to the synthesis of biologically pertinent oxazole motifs (Gillie, Jannapu Reddy, & Davies, 2016).
Wirkmechanismus
Target of Action
Similar compounds such as chlorambucil and estramustine, which are nitrogen mustard alkylating agents, are known to target dna . They bind to DNA, causing cross-linking of DNA strands and preventing DNA replication, which is crucial for cell survival .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it might function as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which leads to DNA cross-linking. This cross-linking inhibits DNA replication and transcription, leading to cell death .
Biochemical Pathways
Similar compounds have been shown to induce oxidative stress and alter antioxidant enzyme activities . They can also inhibit key enzymes like acetylcholinesterase and Na+,K±ATPase, which are crucial for normal cellular function .
Pharmacokinetics
Similar compounds like lomustine have been studied, and it was found that they are well-absorbed and widely distributed in the body after oral administration . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds have been shown to cause dna damage, inhibit dna replication and transcription, induce oxidative stress, and alter enzyme activities, leading to cell death .
Action Environment
The action, efficacy, and stability of 4-(2-Chloroethyl)-1,2-oxazole can be influenced by various environmental factors. For instance, similar compounds like TCEP have been shown to cause adverse effects in aquatic organisms when present in the environment at high concentrations . Factors such as pH, temperature, and presence of other chemicals can also influence the action and stability of these compounds .
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHPVMNMLXQGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)
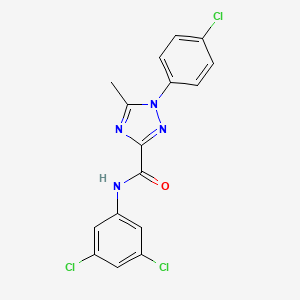
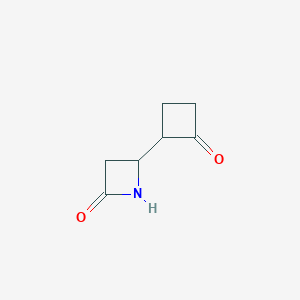

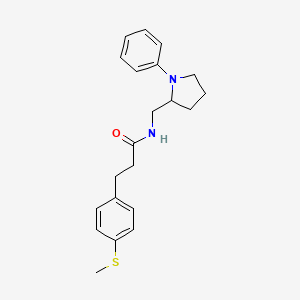
![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)
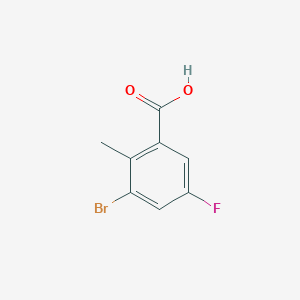
![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)
![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)